![molecular formula C11H10N2O3S B2898005 N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)propanamide CAS No. 892846-96-7](/img/structure/B2898005.png)
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)propanamide
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Overview
Description
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)propanamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Synthesis and Characterization
- A series of new N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives were synthesized and characterized, with some demonstrating marked sedative action, high anti-inflammatory activity, selective cytotoxic effects concerning tumor cell lines, and antimicrobial action. The structural characteristics and physicochemical parameters were correlated with their biological results (Zablotskaya et al., 2013).
- Studies on benzoxazolone and benzothiazolone derivatives have highlighted their importance in various biological and pharmaceutical applications, showing a broad therapeutic range including analgesic anti-inflammatory compounds to antipsychotic and neuroprotective anticonvulsant compounds (Poupaert et al., 2005).
Biological Activities
- Novel N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides and related derivatives, joining fragments of well-known antiepileptic drugs, were synthesized. Some of these compounds demonstrated significant protection in preclinical seizure models and exhibited high protection with better safety profiles compared to conventional antiepileptic drugs (Kamiński et al., 2015).
- Derivatives combining benzisothiazole and 4-thiazolidinone frameworks were designed, synthesized, and evaluated for their effectiveness in affecting the inflammatory/oxidative process, showing appreciable anti-inflammatory/potential wound healing effects. Some derivatives exhibited high activity in inhibiting matrix metalloproteinases (MMPs) at nanomolar levels (Incerti et al., 2018).
Mechanism of Action
Target of Action
Compounds with a similar thiazole structure have been found to exhibit diverse biological activities . They have been associated with anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been known to inhibit the biosynthesis of prostaglandins , which are derived from arachidonic acid originating from cell membrane phospholipids . This inhibition is a common mechanism of action for non-steroidal anti-inflammatory drugs (NSAIDs) .
Biochemical Pathways
Based on the known actions of similar thiazole derivatives, it can be inferred that the compound may affect the arachidonic acid pathway . This pathway is involved in the production of prostaglandins, which play a key role in inflammation and pain .
Pharmacokinetics
The compound is described as a solid at room temperature , which could influence its bioavailability and pharmacokinetics.
Result of Action
Similar thiazole derivatives have been found to exhibit potent growth inhibition properties against various human cancer cell lines .
Action Environment
The compound is recommended to be stored in a dark place under an inert atmosphere at room temperature , suggesting that light, oxygen, and temperature could potentially affect its stability and efficacy.
properties
IUPAC Name |
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3S/c1-2-10(14)13-11-12-6-3-7-8(16-5-15-7)4-9(6)17-11/h3-4H,2,5H2,1H3,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XACZRXONMFUXPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NC2=CC3=C(C=C2S1)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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